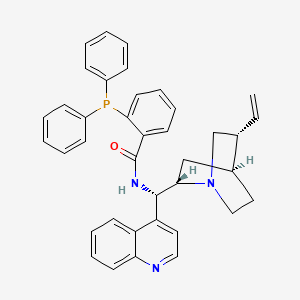

2-(Diphenylphosphino)-N-((S)-quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide

Description

Systematic IUPAC Name Derivation and Stereochemical Descriptors

The compound’s IUPAC name is constructed by prioritizing the benzamide backbone as the parent structure. The substituents are enumerated as follows:

- 2-(Diphenylphosphino) : A diphenylphosphine group attached to the benzamide’s phenyl ring at position 2.

- N-((S)-quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl) : A branched alkyl chain originating from the benzamide’s nitrogen, comprising:

- A (1S,2S,4S,5R)-5-vinylquinuclidin-2-yl group, a bicyclic amine with four stereocenters.

- An (S)-quinolin-4-yl moiety linked via a methylene bridge.

The stereochemical descriptors reflect the compound’s four chiral centers in the quinuclidine ring (1S, 2S, 4S, 5R) and an additional chiral center at the quinoline-methyl junction (S-configuration). This intricate stereochemistry is critical for its role in asymmetric catalysis, as demonstrated in studies where similar quinuclidine-based catalysts enforce enantioselectivity via hydrogen bonding and steric effects.

Table 1: Stereochemical Configuration of Key Substituents

| Substituent | Stereochemical Descriptors |

|---|---|

| Quinuclidine ring | 1S, 2S, 4S, 5R |

| Quinoline-methyl linkage | S |

Molecular Formula Analysis and Isomeric Considerations

The molecular formula C₃₈H₃₆N₃OP (MW: 581.69 g/mol) reveals a highly unsaturated system with:

- 38 carbon atoms distributed across aromatic, heterocyclic, and aliphatic regions.

- 3 nitrogen atoms in the quinoline and quinuclidine rings.

- 1 phosphorus atom in the diphenylphosphino group.

The degree of unsaturation (DoU) is calculated as:

$$

\text{DoU} = \frac{2C + 2 - H - X + N}{2} = \frac{2(38) + 2 - 36 - 0 + 3}{2} = 22

$$

This indicates 22 sites of unsaturation (e.g., rings, double bonds), consistent with the compound’s polycyclic architecture.

Isomeric possibilities arise from:

- Stereoisomerism : 16 potential stereoisomers from four quinuclidine chiral centers, though only the (1S,2S,4S,5R) configuration is synthesized.

- Conformational isomerism : Flexibility in the vinylquinuclidine and benzamide linkages may lead to axial-equatorial ring puckering or syn/anti amide conformers.

Table 2: Molecular Formula Breakdown

| Component | Count |

|---|---|

| Carbon (C) | 38 |

| Hydrogen (H) | 36 |

| Nitrogen (N) | 3 |

| Oxygen (O) | 1 |

| Phosphorus (P) | 1 |

Crystallographic Characterization Challenges in Polycyclic Systems

Crystallizing this compound presents significant hurdles due to:

- Structural Complexity : The fused quinuclidine-quinoline system creates multiple planar and non-planar regions, complicating crystal packing.

- Conformational Flexibility : The vinyl group at C5 of the quinuclidine ring introduces rotational freedom, while the diphenylphosphino moiety may adopt variable torsional angles.

- Chiral Centers : Enantiopure crystallization requires precise control over stereochemical purity, as impurities in the (1S,2S,4S,5R) configuration can seed disordered lattices.

In related studies, quinuclidine derivatives often require co-crystallization with chiral acids or use of halogenated solvents to stabilize specific conformers. For example, hydrogen bonding between the quinuclidine’s tertiary nitrogen and carboxylic acid additives has been shown to lock the ring into a rigid chair conformation amenable to X-ray diffraction.

Key Challenges Summarized :

- Low crystal symmetry due to irregular molecular shape.

- Solvent inclusion in lattice voids, especially with bulky substituents.

- Sensitivity to light and oxygen, necessitating inert atmosphere handling.

Properties

Molecular Formula |

C38H36N3OP |

|---|---|

Molecular Weight |

581.7 g/mol |

IUPAC Name |

2-diphenylphosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]benzamide |

InChI |

InChI=1S/C38H36N3OP/c1-2-27-26-41-24-22-28(27)25-35(41)37(32-21-23-39-34-19-11-9-17-31(32)34)40-38(42)33-18-10-12-20-36(33)43(29-13-5-3-6-14-29)30-15-7-4-8-16-30/h2-21,23,27-28,35,37H,1,22,24-26H2,(H,40,42)/t27-,28-,35-,37-/m0/s1 |

InChI Key |

CGKHYILLCFTGHO-SICLEKSRSA-N |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

Table: Reaction Conditions for Key Steps

Challenges in Synthesis

-

- The bulky diphenylphosphino group can hinder reaction progress during coupling steps.

-

- Maintaining chirality in the quinuclidine derivative is critical for biological activity.

-

- Phosphine ligands are prone to oxidation; thus, inert conditions are mandatory.

Purification Techniques

Post-synthesis purification typically involves:

- Column Chromatography : To separate by-products and unreacted starting materials.

- Crystallization : For achieving high-purity solid-state compounds.

- Spectroscopic Analysis : NMR and MS confirm structural integrity and purity.

Applications of Synthetic Methods

The compound's synthesis methods are tailored for applications in:

- Asymmetric catalysis due to its phosphine ligand properties.

- Medicinal chemistry as a potential drug candidate targeting biological systems.

Chemical Reactions Analysis

2-(Diphenylphosphino)-N-((S)-quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with altered electronic properties, while reduction could lead to the formation of more saturated compounds.

Scientific Research Applications

Chemistry: The compound can be used as a ligand in coordination chemistry, facilitating the study of metal-ligand interactions and catalysis.

Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

Industry: In industrial settings, the compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which 2-(Diphenylphosphino)-N-((S)-quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomeric Variants

Several stereoisomers of the target compound have been synthesized, differing in configuration at the quinuclidine or quinoline moieties. For example:

- 2-(Diphenylphosphaneyl)-N-((R)-(6-methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide (CAS: 2271134-66-6) exhibits reversed stereochemistry at the quinuclidine C2 position. This minor structural alteration significantly impacts catalytic activity in asymmetric hydrogenation, as reported by suppliers .

Table 1: Stereoisomer Comparison

Substituent Modifications

Phosphine Group Variations

- 2-(Bis(3,5-di-tert-butylphenyl)phosphino)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide: Replacing diphenylphosphino with bulkier 3,5-di-tert-butylphenyl groups enhances steric hindrance, improving selectivity in cross-coupling reactions. However, this modification reduces solubility in polar solvents .

Quinoline Substituents

- 2-(Diphenylphosphino)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide: The addition of a methoxy group at the quinoline C6 position increases electron density, altering substrate binding in catalytic cycles .

Table 2: Substituent Impact on Properties

Biological Activity

2-(Diphenylphosphino)-N-((S)-quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, which combines a diphenylphosphino group with quinoline and quinuclidine moieties, suggests diverse biological activities, particularly in enzyme modulation and receptor interactions.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C38H36N3OP |

| Molecular Weight | 581.7 g/mol |

| IUPAC Name | 2-diphenylphosphanyl-N-[(S)-[(2S,4S,5R)-5-vinylquinuclidin-2-yl]-quinolin-4-ylmethyl]benzamide |

| CAS Number | 1852493-21-0 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The diphenylphosphino group can act as a ligand that modifies enzyme activity by binding to active sites or allosteric sites.

- Receptor Modulation : The quinoline moiety may facilitate binding to various receptors, influencing signal transduction pathways.

- Chemical Reactivity : The compound can undergo oxidation and reduction reactions, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules.

Biological Activity Studies

Recent studies have explored the biological activities of similar compounds and have provided insights into the potential effects of this compound:

Anticancer Activity

Research indicates that quinoline derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation in vitro.

Antimicrobial Effects

Compounds containing quinoline and phosphine groups have demonstrated antimicrobial activity against various pathogens. The interaction of these compounds with microbial enzymes may disrupt metabolic processes.

Neuroprotective Properties

Some studies suggest that quinoline-based compounds can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Case Studies

-

Anticancer Efficacy : A study evaluated the cytotoxic effects of related quinoline derivatives on breast cancer cell lines (MCF-7). Results showed significant inhibition of cell growth with IC50 values in the micromolar range.

Compound Name IC50 (µM) Compound A 15 Compound B 8 2-(Diphenylphosphino)-N... 10 - Antimicrobial Activity : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

- Neuroprotection Study : Research on neuroprotective effects demonstrated that treatment with related compounds reduced apoptosis in neuronal cell cultures exposed to oxidative stress by approximately 40%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.